molecular formula C12H7Cl3O B14464592 2,2',4-Trichlorodiphenyl ether CAS No. 68914-97-6

2,2',4-Trichlorodiphenyl ether

Katalognummer: B14464592
CAS-Nummer: 68914-97-6
Molekulargewicht: 273.5 g/mol
InChI-Schlüssel: YXMNUPKWUMIZAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’,4-Trichlorodiphenyl ether is a chemical compound with the molecular formula C12H7Cl3O. It belongs to the class of polychlorinated diphenyl ethers, which are structurally similar to polychlorinated biphenyls. These compounds are known for their potential toxic effects and environmental persistence .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The most common method for synthesizing ethers, including 2,2’,4-Trichlorodiphenyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) .

Industrial Production Methods: Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. This method is limited to primary alcohols due to the dehydration of secondary and tertiary alcohols to alkenes .

Analyse Chemischer Reaktionen

Types of Reactions: 2,2’,4-Trichlorodiphenyl ether can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phenols, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

2,2’,4-Trichlorodiphenyl ether has various applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,2’,4-Trichlorodiphenyl ether involves its interaction with molecular targets and pathways in biological systems. It is known to act as an endocrine disruptor, interfering with hormone functions. This can lead to various physiological and developmental effects, including alterations in thyroid hormone levels and reproductive health .

Vergleich Mit ähnlichen Verbindungen

  • 2,4,4’-Trichlorodiphenyl ether
  • 2,2’,5-Trichlorodiphenyl ether
  • 2,2’,6-Trichlorodiphenyl ether

Comparison: 2,2’,4-Trichlorodiphenyl ether is unique due to its specific substitution pattern, which influences its chemical reactivity and biological effects. Compared to other similar compounds, it may exhibit different toxicological profiles and environmental behaviors .

Eigenschaften

CAS-Nummer

68914-97-6

Molekularformel

C12H7Cl3O

Molekulargewicht

273.5 g/mol

IUPAC-Name

2,4-dichloro-1-(2-chlorophenoxy)benzene

InChI

InChI=1S/C12H7Cl3O/c13-8-5-6-12(10(15)7-8)16-11-4-2-1-3-9(11)14/h1-7H

InChI-Schlüssel

YXMNUPKWUMIZAV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.